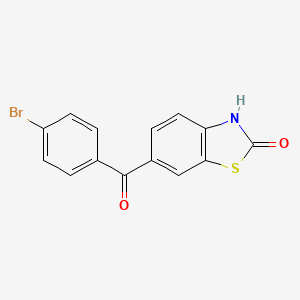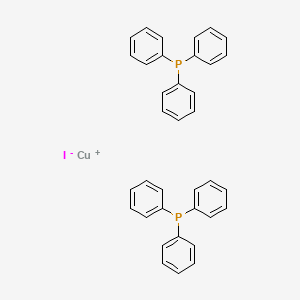
Iodobis(triphenylphosphino)copper
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodobis(triphenylphosphino)copper is an organometallic compound with the molecular formula C36H30CuIP2. It is known for its crystalline structure, which can appear as yellow or orange crystals. This compound is formed through the coordination of a copper ion with two triphenylphosphine ligands and one iodine atom .
Méthodes De Préparation
The synthesis of Iodobis(triphenylphosphino)copper typically involves the reaction of triphenylphosphine (PPh3) with copper(I) iodide (CuI). The reaction is usually carried out in an organic solvent such as diethyl ether. The mixture is heated and stirred to yield the product, which is generally obtained as yellow crystals .
Reaction Conditions:
Reagents: Triphenylphosphine (PPh3), Copper(I) iodide (CuI)
Solvent: Diethyl ether or other suitable organic solvents
Temperature: Heating is required
Product: Yellow crystalline this compound
Analyse Des Réactions Chimiques
Iodobis(triphenylphosphino)copper undergoes various types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions where the iodine atom is replaced by other ligands under suitable conditions.
Common Reagents and Conditions:
Reducing Agents: Often used in the presence of other reducing agents to enhance its reactivity.
Substitution Reactions: Typically involve nucleophiles that can replace the iodine atom.
Major Products:
- The products of these reactions depend on the specific reagents and conditions used but generally include reduced organic compounds and substituted copper complexes.
Applications De Recherche Scientifique
Iodobis(triphenylphosphino)copper has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and reductions.
Biology: The compound’s ability to form complexes with other metals makes it useful in studying metalloproteins and other biological systems.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism by which Iodobis(triphenylphosphino)copper exerts its effects involves the coordination of the copper ion with the triphenylphosphine ligands and the iodine atom. This coordination creates a stable complex that can interact with various substrates, facilitating reactions such as reductions and substitutions .
Molecular Targets and Pathways:
Copper Ion: Central to the compound’s reactivity, enabling electron transfer and stabilization of reaction intermediates.
Triphenylphosphine Ligands: Provide steric and electronic effects that enhance the compound’s catalytic properties.
Comparaison Avec Des Composés Similaires
Iodobis(triphenylphosphino)copper can be compared with other similar organometallic compounds, such as:
Chlorobis(triphenylphosphino)copper: Similar structure but with a chlorine atom instead of iodine.
Bromobis(triphenylphosphino)copper: Contains a bromine atom in place of iodine.
Fluorobis(triphenylphosphino)copper: Features a fluorine atom instead of iodine.
Uniqueness:
Propriétés
Numéro CAS |
16109-82-3 |
|---|---|
Formule moléculaire |
C36H30CuIP2 |
Poids moléculaire |
715.0 g/mol |
Nom IUPAC |
copper(1+);triphenylphosphane;iodide |
InChI |
InChI=1S/2C18H15P.Cu.HI/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h2*1-15H;;1H/q;;+1;/p-1 |
Clé InChI |
FMNOWIWLAUZDDY-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu+].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Diethylamino)ethyl]-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea](/img/structure/B14155837.png)
![2,5,8,18,21,24-hexaoxa-12,30-dithia-14,28-diazapentacyclo[23.7.0.09,17.011,15.027,31]dotriaconta-1(25),9(17),10,13,15,26,28,31-octaene-13,29-diamine](/img/structure/B14155839.png)
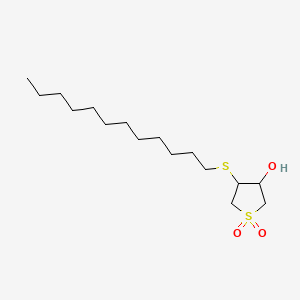


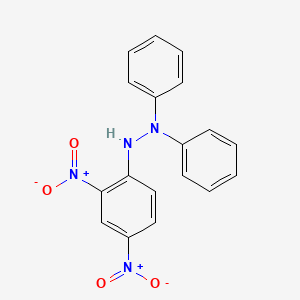
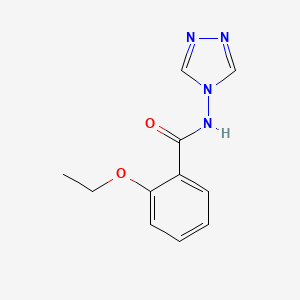
![(Z)-3-[4-(4-chlorophenyl)phenyl]prop-2-enoic acid](/img/structure/B14155861.png)
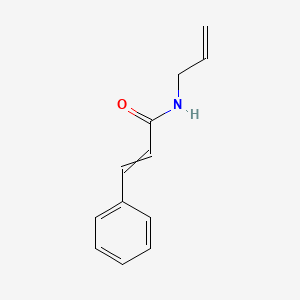
![N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B14155871.png)
![4-Methyl-2-[(quinolin-8-ylamino)methyl]phenol](/img/structure/B14155907.png)
![4-fluoro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B14155910.png)
![2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione](/img/structure/B14155914.png)
